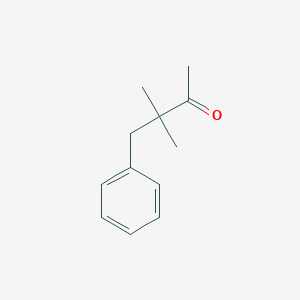
Strontium boride (SrB6), (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its black cubic crystalline structure and high melting point of approximately 2235°C . This compound is notable for its electrical conductivity and hardness, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium boride can be synthesized through several methods:
Direct Combination: Heating a mixture of elemental strontium and boron at high temperatures until they react to form strontium boride.
Reduction Method: Mixing strontium oxide (SrO), boron trioxide (B2O3), and strontium fluoride (SrF2) in a graphite crucible and heating the mixture to around 1000°C.
Electrolytic Method: Using a graphite crucible as the anode and a carbon rod as the cathode, the mixture of SrO, B2O3, and SrF2 is subjected to electrolysis at 20A and 6.5V.
Industrial Production Methods: Industrial production of strontium boride typically involves the reduction method due to its efficiency and scalability. The process involves careful control of temperature and reaction time to ensure high purity and yield.
Types of Reactions:
Oxidation: Strontium boride can undergo oxidation when exposed to oxygen at high temperatures, forming strontium oxide and boron oxide.
Reduction: It can be reduced by strong reducing agents, although this is less common due to its already reduced state.
Substitution: Strontium boride can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Involves strong reducing agents like lithium aluminum hydride under controlled conditions.
Substitution: Requires specific reagents depending on the desired substitution, often carried out in a controlled atmosphere to prevent unwanted reactions.
Major Products:
Oxidation: Produces strontium oxide (SrO) and boron oxide (B2O3).
Reduction: Generally does not produce new compounds due to the stability of strontium boride.
Substitution: Results in modified borides with different properties depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Strontium boride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various chemical reactions.
Materials Science: Due to its hardness and electrical conductivity, it is used in the development of advanced materials, including cutting tools and wear-resistant coatings.
Electronics: Employed in the production of thermionic emitters and other electronic components due to its conductive properties.
Medicine: Investigated for potential use in medical devices and implants due to its biocompatibility and mechanical strength.
Industry: Utilized in the manufacturing of high-temperature ceramics and refractory materials.
Wirkmechanismus
The effects of strontium boride are primarily due to its unique crystalline structure and bonding characteristics. The compound’s hardness and conductivity arise from the strong covalent bonds between boron atoms and the metallic bonding with strontium. These properties enable it to withstand high temperatures and mechanical stress, making it suitable for various high-performance applications.
Vergleich Mit ähnlichen Verbindungen
Strontium boride can be compared with other borides such as:
Calcium boride (CaB6): Similar in structure but with different electrical and thermal properties.
Magnesium boride (MgB2): Known for its superconducting properties, which strontium boride does not exhibit.
Aluminum boride (AlB2): Has a different crystal structure and is used in different applications, such as in the production of aluminum alloys.
Uniqueness: Strontium boride stands out due to its combination of high hardness, electrical conductivity, and thermal stability. These properties make it particularly valuable in applications requiring durable and conductive materials.
Eigenschaften
CAS-Nummer |
12046-54-7 |
|---|---|
Molekularformel |
B6Sr |
Molekulargewicht |
152.5 g/mol |
InChI |
InChI=1S/B6.Sr/c1-3-4(1)6-2-5(3)6;/q-2;+2 |
InChI-Schlüssel |
YRKLZPTWAXIIDN-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sr] |
Kanonische SMILES |
[B-]1B2B1B3B2[B-]3.[Sr+2] |
| 12046-54-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


